3-Meadp
Description
3-Meadp (3'-Methyladenine diphosphate) is a nucleotide derivative characterized by a methyl group substitution at the 3' position of the adenine ribose moiety. These derivatives play critical roles in cellular energy transfer and signaling pathways.
Properties
CAS No. |
148253-84-3 |
|---|---|
Molecular Formula |
C11H17N5O10P2 |
Molecular Weight |
441.23 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O10P2/c1-23-2-5-8(25-28(21,22)26-27(18,19)20)7(17)11(24-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H,21,22)(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
DXBLUALDQQDGLM-IOSLPCCCSA-N |
SMILES |
COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)OP(=O)(O)O |
Isomeric SMILES |
COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)OP(=O)(O)O |
Synonyms |
3'-C-methyladenosine diphosphate 3-MeADP |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Meadp involves multiple steps, including the protection of functional groups, formation of glycosidic bonds, and phosphorylation. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at specific sites on the molecule. Common reagents used in the synthesis include phosphoramidites, protecting groups like TBDMS (tert-butyldimethylsilyl), and catalysts such as imidazole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. These machines can perform the necessary steps in a controlled environment, ensuring high yield and purity. The process includes the sequential addition of reagents, purification steps such as chromatography, and final deprotection to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Meadp undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the purine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reaction conditions often involve specific pH levels, temperatures, and solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while substitution reactions can produce various substituted purine derivatives .
Scientific Research Applications
3-Meadp has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Meadp involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in nucleotide metabolism, influencing cellular processes such as DNA replication and repair. The compound’s effects are mediated through its incorporation into nucleic acids, where it can disrupt normal cellular functions .
Comparison with Similar Compounds
Key Characteristics:
- Synthesis : Synthesis likely involves enzymatic or chemical methylation of ADP precursors, analogous to the modification pathways observed for 3'-NADP .
- Applications : Used in biochemical studies to investigate nucleotide metabolism, enzyme specificity, and signaling cascades .
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
Table 1 summarizes key differences between 3-Meadp and related nucleotides:
Analytical Differentiation
- Mass Spectrometry : 3-Meadp exhibits a molecular ion peak at m/z 508.1 (calculated), distinct from 3'-NADP (m/z 743.4) and 3'-NAADP (m/z 765.4). Fragmentation patterns further differentiate these compounds, with 3-Meadp showing unique cleavage at the methylated ribose .
- NMR Spectroscopy : The methyl group in 3-Meadp produces a characteristic singlet in the ¹H-NMR spectrum (~1.8 ppm), absent in unmodified nucleotides like ATP .
Functional and Pharmacological Comparisons
- Enzyme Interactions : Unlike 3'-NADP, which serves as a cofactor in redox reactions, 3-Meadp may act as a competitive inhibitor due to steric hindrance from the methyl group .
- Receptor Affinity : While 3F-PCP (a structurally unrelated compound) targets NMDA receptors, 3-Meadp’s physiological effects likely involve interactions with nucleotide-binding enzymes rather than neurotransmitter receptors .
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